molecular formula C12H17NO5S B14450707 Benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester CAS No. 74131-21-8

Benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester

Cat. No.: B14450707
CAS No.: 74131-21-8
M. Wt: 287.33 g/mol
InChI Key: CBSWZBYUZHMHTB-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester is an organic compound with a complex structure that includes a benzoic acid core, an aminosulfonyl group, an ethoxy group, and an isopropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester typically involves multiple steps, starting from benzoic acid derivatives. The introduction of the aminosulfonyl group can be achieved through sulfonation followed by amination. The ethoxy group is introduced via an etherification reaction, and the esterification with isopropyl alcohol completes the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of automated reactors and precise control of reaction parameters can enhance the consistency and quality of the final product. Purification steps, such as crystallization or chromatography, are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the aminosulfonyl group to other functional groups.

    Substitution: The ethoxy and ester groups can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various esters or ethers.

Scientific Research Applications

Benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, while the ester and ethoxy groups can influence the compound’s solubility and membrane permeability. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-(aminosulfonyl)-, 1-methylethyl ester
  • Benzoic acid, ethyl ester
  • 2-Amino-5-methylbenzoic acid

Uniqueness

Benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester is unique due to the presence of both the aminosulfonyl and ethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a combination of functional groups that can be exploited for specific applications in research and industry.

Properties

CAS No.

74131-21-8

Molecular Formula

C12H17NO5S

Molecular Weight

287.33 g/mol

IUPAC Name

propan-2-yl 5-ethoxy-2-sulfamoylbenzoate

InChI

InChI=1S/C12H17NO5S/c1-4-17-9-5-6-11(19(13,15)16)10(7-9)12(14)18-8(2)3/h5-8H,4H2,1-3H3,(H2,13,15,16)

InChI Key

CBSWZBYUZHMHTB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)S(=O)(=O)N)C(=O)OC(C)C

Origin of Product

United States

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